Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate
Overview
Description
Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate is a useful research compound. Its molecular formula is C9H12F2O3 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ring Expansion Reactions and Synthetic Applications Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate has been explored for its unique reactivity in ring expansion reactions and as an intermediate in synthesizing complex organic molecules. For instance, ethyl 2-oxo-1-(2-oxopropyl)-1-cyclopentanecarboxylate, a related compound, showcases unusual ring expansion products upon treatment, leading to the synthesis of various cyclohexanecarboxylate derivatives in significant yields (Tsuzuki et al., 1977). Moreover, ethyl 2-oxo-cyclohexanecarboxylate serves as a precursor in the enantioselective synthesis of ethyl cis-2-amino-1-cyclohexanecarboxylate, demonstrating its utility in producing optically pure compounds through asymmetric reductive amination (Xu et al., 1997).
Photochemical Transformations for Diverse Organic Synthesis The photochemical reactivity of ethyl 2-oxo-cyclohexanecarboxylate has been harnessed to generate a variety of organic esters. When subjected to photochemical reactions in alcoholic solutions, it yields ω-substituted esters, illustrating the potential for synthesizing esters with diverse functional groups (Tokuda et al., 1978).
Catalysis and Addition Reactions Research into catalytic processes has shown that ethyl 2-oxo-1-cyclohexanecarboxylate can undergo Michael addition reactions in the presence of a pentacoordinate organosilicate, yielding high-purity products. This reaction demonstrates the compound's versatility in catalyzed addition reactions, offering a pathway to synthesize compounds with complex structures (Tateiwa & Hosomi, 2001).
Pesticide Synthesis The compound also finds application in the synthesis of novel pesticides, such as chromafenozide, highlighting its importance in agricultural chemistry. This synthesis involves multiple steps, starting from basic reactants like ethyl acetoacetate and formaldehyde, demonstrating the compound's role in creating effective pest control solutions (Shan, 2011).
Enantioselective Synthesis for Attractants Moreover, this compound is key in synthesizing enantioselective compounds such as ethyl cis-5-iodo-trans-2-methylcyclohexane-1-carboxylate, a potent attractant for the Mediterranean fruit fly. This application underscores its utility in developing environmentally friendly pest management strategies (Raw & Jang, 2000).
Properties
IUPAC Name |
ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O3/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUYMCKYKODONH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCC1=O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693634 | |
Record name | Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22515-17-9 | |
Record name | Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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